molecular formula C6H6F6 B14608155 (1,1,2,3,3,3-Hexafluoropropyl)cyclopropane CAS No. 57915-70-5

(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane

Cat. No.: B14608155
CAS No.: 57915-70-5
M. Wt: 192.10 g/mol
InChI Key: DTXSGDOFOBEPTJ-UHFFFAOYSA-N
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Description

(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane is a fluorinated organic compound with the molecular formula C6H6F6. This compound is characterized by the presence of a cyclopropane ring substituted with a hexafluoropropyl group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of (1,1,2,3,3,3-Hexafluoropropyl)cyclopropane typically involves the reaction of cyclopropane derivatives with hexafluoropropyl halides under controlled conditions. One common method includes the use of a cyclopropane precursor and hexafluoropropyl iodide in the presence of a strong base, such as potassium tert-butoxide, to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane undergoes various chemical reactions, including:

Scientific Research Applications

(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1,2,3,3,3-Hexafluoropropyl)cyclopropane involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound’s high electronegativity and steric effects play a crucial role in its binding affinity and specificity. Pathways involved may include those related to fluorinated metabolite processing and enzyme catalysis .

Comparison with Similar Compounds

(1,1,2,3,3,3-Hexafluoropropyl)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

57915-70-5

Molecular Formula

C6H6F6

Molecular Weight

192.10 g/mol

IUPAC Name

1,1,2,3,3,3-hexafluoropropylcyclopropane

InChI

InChI=1S/C6H6F6/c7-4(6(10,11)12)5(8,9)3-1-2-3/h3-4H,1-2H2

InChI Key

DTXSGDOFOBEPTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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